2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol
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Overview
Description
2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol is a complex organic compound featuring a furan ring, a pyrrolo[2,3-d]pyrimidine core, and a sulfanylethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the furan-2-ylmethyl group and the sulfanylethanol moiety. Key steps include:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Furan-2-ylmethyl Group: This step often involves nucleophilic substitution reactions.
Introduction of the Sulfanylethanol Group: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol can undergo various chemical reactions, including:
Oxidation: The sulfanylethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The furan ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced furan derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol involves its interaction with specific molecular targets. The furan ring and pyrrolo[2,3-d]pyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfanylethanol group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar core structure but lacks the sulfanylethanol group.
N-(Furan-2-ylmethyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide: Contains a furan-2-ylmethyl group but has a different core structure.
Uniqueness
2-[7-(Furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol is unique due to the combination of its furan ring, pyrrolo[2,3-d]pyrimidine core, and sulfanylethanol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]sulfanylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-11(2)18(8-12-4-3-6-20-12)14-13(10)15(17-9-16-14)21-7-5-19/h3-4,6,9,19H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBVIEHLDSCKOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)SCCO)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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